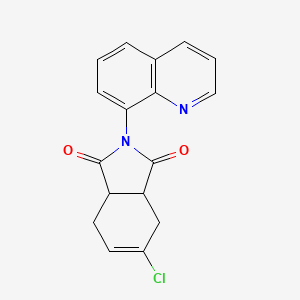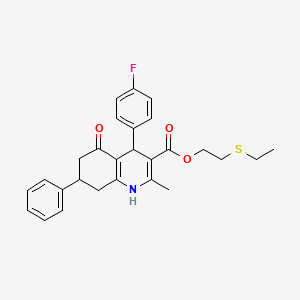
5-chloro-2-(8-quinolinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-(8-quinolinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 5-chloro-2-(8-quinolinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is not well understood. However, it has been suggested that this compound exerts its biological activity by inhibiting the activity of specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-(8-quinolinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione have been studied extensively. This compound has been found to exhibit potential cytotoxic and antimicrobial activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has been found to exhibit potential neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 5-chloro-2-(8-quinolinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its potential biological activity. This compound has been found to exhibit potential anticancer, antimicrobial, and neuroprotective activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-2-(8-quinolinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One of the significant future directions is the further investigation of its mechanism of action. Understanding the mechanism of action of this compound can help in the development of more effective drugs. Additionally, the potential applications of this compound in the treatment of various diseases need to be explored further. Further studies are also needed to determine the optimal dosage and administration of this compound to minimize potential side effects.
Conclusion:
In conclusion, 5-chloro-2-(8-quinolinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further studies are needed to determine the full potential of this compound in drug development and disease treatment.
Synthesemethoden
The synthesis of 5-chloro-2-(8-quinolinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been achieved using different methods. One of the commonly used methods involves the reaction of 8-hydroxyquinoline with phthalic anhydride in the presence of a catalytic amount of sulfuric acid. The resulting product is then treated with thionyl chloride and chlorinated to obtain 5-chloro-2-(8-quinolinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-(8-quinolinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields. One of the significant research applications of this compound is in the field of medicinal chemistry. This compound has been found to exhibit potential anticancer, antimicrobial, and antifungal activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-chloro-2-quinolin-8-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-11-6-7-12-13(9-11)17(22)20(16(12)21)14-5-1-3-10-4-2-8-19-15(10)14/h1-6,8,12-13H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWJQNGTVQEZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC2C1C(=O)N(C2=O)C3=CC=CC4=C3N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(quinolin-8-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-bromophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4967645.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B4967651.png)
![{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B4967656.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4967671.png)
![2-[(3-cyclopropyl-1-phenylpropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4967673.png)
![5-[(9-methyl-9H-carbazol-2-yl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967677.png)
![1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4967683.png)
![2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4967691.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B4967696.png)
![(2,6-dichloro-4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4967701.png)
![N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4967714.png)
![3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde](/img/structure/B4967727.png)
